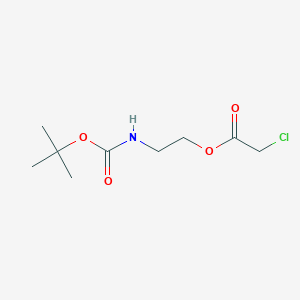

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

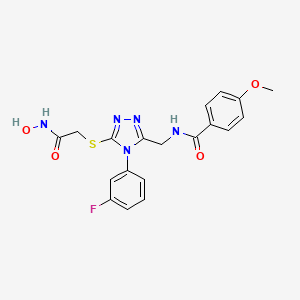

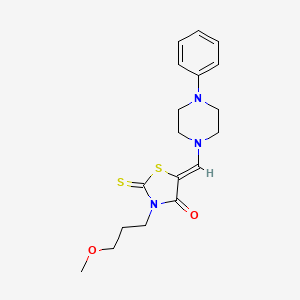

“2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate” is a chemical compound with the CAS Number: 1140502-96-0. It has a molecular weight of 237.68 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)ethyl 2-chloroacetate .

Molecular Structure Analysis

The InChI code for “2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate” is 1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Novel t-Butoxycarbonylating Reagents

Researchers have developed several t-butoxycarbonyl derivatives of oximes through corresponding oxime chloroformates. Diethyl (t-butoxycarbonyloxyimino)malonate and 2-(t-butoxycarbonyloxyimino)-2-phenylacetonitrile were specifically utilized for the preparation of t-butoxycarbonylamino acids under various conditions, illustrating the role of similar compounds in peptide synthesis and the introduction of protective groups in amino acids (Itoh, Hagiwara, & Takashi, 1977).

Optimization in Synthesis Processes

The synthesis of ethyl(2-phthalimidoethoxy)acetate through alkylation of 2-phthalimidoethanol with ethyl chloroacetate was optimized using factorial design. This optimization led to a yield increase from 25% to 52% and proposed methods to reduce side products, showcasing the significance of process optimization in chemical synthesis, which could be applicable to the synthesis of compounds like 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate (Synoradzki, Janczewski, & Włostowski, 2005).

Stereospecific Synthesis for Peptide Application

The stereospecific synthesis of (2R,3S)-3-amino-2-piperidineacetic acid derivatives for use as conformational constraints in peptides involves catalytic hydrogenation of a β-ketoester, obtained from Boc-Orn (Z)-OH and ethyl lithioacetate, to produce ethyl (2R,3S)-3-tert-butoxycarbonylamino-2-piperidineacetic acid. This method underscores the utility of such compounds in designing peptides with specific structural features (Gomez-Monterrey et al., 1993).

Multistep Synthesis for Complex Molecules

A multistep gram-scale synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate from commercially available l-DOPA highlights the intricate processes involved in synthesizing complex molecules with specific functional groups, demonstrating the broader applicability of methods for compounds including 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate (Lentini et al., 2019).

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDKCPWOFDXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)

![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)

![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)

![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)

![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)